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FIIN-2 is designed as a covalent pan-FGFR inhibitor. Its off-target activity against SRC family kinases

(SFKs) is a documented and specific mechanism, not a general side effect [1] [2].

Covalent Binding: FIIN-2 contains an electrophilic acrylamide group that forms an irreversible
covalent bond with a specific cysteine residue (Cys277) located on the phosphate-binding loop (P-

loop) of the SRC kinase [1] [2] [3].
Structural Similarity: This cysteine residue is present in only 9 human kinases, including FGFR1-4

(the intended targets) and SRC, YES, and FGR of the SRC family kinases (SFKs). This shared
structural feature is the root cause of the off-target activity [1] [2].

Confirmed Mechanism: Mass spectrometry experiments directly show a molecular weight shift for
SRC after incubation with FIIN-2, confirming covalent adduct formation. This binding is abolished

when Cys277 is mutated to alanine [1] [2].

The following diagram illustrates this covalent binding mechanism.
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Quantitative Potency and Selectivity Profile

The inhibitory strength (potency) of FIIN-2 varies significantly between its primary FGFR targets and the

off-target SRC kinase. The table below summarizes key quantitative data from kinase activity assays, which

is crucial for researchers to contextualize their findings [1] [2].

Kinase
Target

IC₅₀ Value
(nM)

Relative Potency (vs.
FGFR1)

Notes

FGFR1 6.4 nM 1x (Reference) Primary intended target [1]

SRC 330 nM ~50x less potent Direct off-target inhibition [1] [2]

YES 365 nM ~55x less potent Another SRC Family Kinase (SFK) [1]

HCK Negligible - SFK without the homologous P-loop
cysteine [1]

Experimental Validation Protocols

Here are detailed methodologies for key experiments you can include in your guides to help users validate

and troubleshoot SRC inhibition in their systems.

In Vitro Kinase Assay to Measure SRC Inhibition

This protocol is used to generate IC₅₀ values and directly quantify the potency of FIIN-2 against SRC [1]

[2].

Principle: A biochemical assay that measures the phosphorylation of a substrate by the SRC kinase

in the presence of varying concentrations of FIIN-2.
Materials:

Purified active SRC kinase protein.
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FIIN-2 compound (prepare a serial dilution in DMSO, e.g., from 1 μM to 1 nM).

ATP, MgCl₂, and a suitable peptide or protein substrate.
Detection reagents (e.g., ADP-Glo Kinase Assay or an antibody-based phospho-substrate

detection system).
Procedure:

Incubate SRC kinase with different concentrations of FIIN-2 in a reaction buffer for a pre-
determined time (e.g., 30 minutes) to allow for covalent binding.

Initiate the kinase reaction by adding ATP and the substrate.
Allow the phosphorylation reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

Stop the reaction and measure the amount of phosphorylated product or consumed ADP
according to the detection kit's instructions.

Plot the kinase activity (as a % of control without inhibitor) against the log of FIIN-2
concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Mass Spectrometry to Confirm Covalent Binding

This method provides direct physical evidence of the covalent bond formation between FIIN-2 and SRC [1]

[2].

Principle: Intact protein mass spectrometry detects an increase in the molecular weight of SRC
equivalent to the mass of the covalently attached FIIN-2 molecule.

Materials:
Purified SRC protein (wild-type and C277A mutant as a negative control).

FIIN-2 compound.
LC-MS (Liquid Chromatography-Mass Spectrometry) system.

Procedure:
Incubate purified wild-type SRC and C277A mutant SRC with an excess of FIIN-2 (e.g., 10 μM)

in an appropriate buffer for several hours.
Desalt the protein samples to remove non-covalently bound compound and salts.

Analyze the proteins by LC-MS under denaturing conditions.
Compare the deconvoluted mass spectra of the SRC samples. A successful covalent bond is

confirmed by a mass shift in the wild-type SRC peak corresponding to the mass of FIIN-2, while
the C277A mutant should show no shift.

Cellular Target Engagement (Chemoproteomics)
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This approach uses a functional chemical probe derived from FIIN-2 to identify all its potential targets in a

cellular context, providing a systems-level view of its selectivity [4].

Principle: An alkyne-tagged FIIN-2 probe (FP) retains biological activity and can covalently label its
target proteins in live cells. These proteins are then conjugated to a reporter tag (e.g., biotin-azide)

via "click chemistry," enriched, and identified by mass spectrometry.
Materials:

FIIN-2 alkyne probe (FP).
Cell line of interest (e.g., Hep3B hepatocellular carcinoma cells).

Biotin-azide, copper catalyst for click reaction.
Streptavidin beads for enrichment.

LC-MS/MS system.
Procedure:

Treat live cells with the FIIN-2 probe. A control group can be pre-treated with excess untagged
FIIN-2 to compete for binding and identify specific targets.

Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to
conjugate biotin-azide to the probe-labeled proteins.

Enrich the biotinylated proteins using streptavidin beads.
Digest the enriched proteins and identify them via LC-MS/MS.

Bioinformatic analysis reveals the full spectrum of kinases and other proteins engaged by FIIN-
2 in a cellular environment.

The workflow for this chemoproteomic approach is outlined below.

FIIN-2 Probe (FP)
Incubate with Live Cells

Cell Lysis & Click Chemistry
(Biotin-Azide Conjugation)

Streptavidin Enrichment
of Biotinylated Proteins

LC-MS/MS Identification
of Labeled Proteins
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Troubleshooting Common Experimental Issues

FAQ: My experiment shows anti-tumor effects, but I am unsure if they are due to on-target FGFR

inhibition or off-target SRC inhibition. How can I deconvolve this?

Strategy 1: Use a Selective Control Compound. Include a more selective FGFR inhibitor like
PRN1371 in your experiments. PRN1371 is structurally similar to FIIN-2 but does not inhibit SRC or

YES. If the observed phenotype is lost with PRN1371, it strongly implicates SRC inhibition as the
cause [1] [2].

Strategy 2: Employ Genetic Validation. Use siRNA, shRNA, or CRISPR to knock down or knock
out SRC expression in your cell models. If the effect of FIIN-2 is diminished upon SRC loss, it

confirms SRC's role in the response.
Strategy 3: Monitor Downstream Signaling. Analyze key phosphorylation markers by Western blot.

FIIN-2 treatment should suppress phospho-FGFR and its downstream signals (p-FRS2, p-ERK, p-
AKT). If SRC is inhibited, you will also see a reduction in phospho-SRC (Tyr419) and its downstream

effector p-FAK [4].

FAQ: Could my results be affected by FGFR gatekeeper mutations?

Answer: Yes. A key rationale for using covalent inhibitors like FIIN-2 is to overcome acquired

resistance from gatekeeper mutations. However, the potency of FIIN-2 is still reduced against these
mutants. For example, its IC₅₀ for FGFR1(V561M) increases from 6.4 nM to 216 nM. You should be

aware of this when working with resistant cell lines [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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